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Compound of Interest

Compound Name: T20-M

Cat. No.: B15584007 Get Quote

A note on nomenclature: Extensive literature searches did not yield specific information for a

compound designated "T20-M." The following guide focuses on the well-characterized HIV

fusion inhibitor T20 (Enfuvirtide) and its derivatives, which are likely what "T20-M" refers to in a

broader context of modified T20 peptides.

This guide provides a detailed comparison of the HIV fusion inhibitor T20 (Enfuvirtide) and its

next-generation analogs with other HIV entry inhibitors. It is intended for researchers,

scientists, and drug development professionals, offering objective performance comparisons

supported by experimental data.

Mechanism of Action: Targeting HIV-1 Entry
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope

glycoprotein gp120 to the CD4 receptor on the target cell surface.[1] This binding triggers

conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or

CXCR4.[1] Subsequent conformational changes in the transmembrane glycoprotein gp41 lead

to the insertion of its fusion peptide into the host cell membrane.[1] Gp41 then refolds into a

six-helix bundle (6-HB) structure, bringing the viral and cellular membranes into close proximity

and facilitating membrane fusion, allowing the viral capsid to enter the host cell.[1][2]

T20 and other C-terminal heptad repeat (CHR)-derived peptides function by binding to the N-

terminal heptad repeat (NHR) of gp41 during its transitional pre-hairpin intermediate state.[2]

This binding prevents the formation of the 6-HB, thereby blocking membrane fusion and viral

entry.[2]
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Caption: HIV-1 entry and mechanism of T20 inhibition.

Comparative Efficacy of T20 and Derivatives
The potency of HIV fusion inhibitors is typically measured by their 50% inhibitory concentration

(IC50), which is the concentration of the drug required to inhibit 50% of viral activity in vitro. The

following table summarizes the IC50 values for T20 and other fusion inhibitors against various

HIV-1 strains. Lower IC50 values indicate higher potency.
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Inhibitor HIV-1 Strain IC50 (nM) Reference

T20 (Enfuvirtide) HXB2 24.17 [3]

NL4-3 9.41 [3]

IIIB 26 [2]

JRCSF 5.19 [3]

LP-40 HXB2 0.41 [3]

NL4-3 0.44 [3]

JRCSF 0.28 [3]

CP32M IIIB 5 [2]

C34 T20-resistant mutant >2000 [2]

T1249 T20-resistant mutant 4-10 [4]

Key Observations:

LP-40, a lipopeptide derivative of T20, demonstrates significantly greater potency than T20

against the same viral strains.[3]

CP32M shows comparable potency to T20 against the IIIB strain.[2]

Second-generation inhibitors like T1249 are effective against T20-resistant HIV-1 variants.[4]

C34 shows poor activity against T20-resistant strains, highlighting the issue of cross-

resistance.[2]

Cross-Reactivity and Specificity
The specificity of an HIV fusion inhibitor relates to its ability to selectively target viral

components without affecting host cells, while cross-reactivity refers to its efficacy against a

range of different HIV-1 strains and its potential to be recognized by antibodies.

Specificity:
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T20 and its derivatives are highly specific for the gp41 protein of HIV-1 and are not active

against HIV-2.[5]

Their mechanism of action, which targets a viral protein, minimizes off-target effects on host

cells.[6] Studies have shown that Enfuvirtide has a low potential for drug-drug interactions

with drugs metabolized by cytochrome P450 enzymes.[7]

Cross-Reactivity and Resistance:

Resistance to T20 typically arises from mutations in the HR1 region of gp41, specifically in

the GIV motif (amino acids 36-45).[8]

Single or double amino acid substitutions in this region can lead to a significant reduction in

T20 susceptibility.[6]

Next-generation fusion inhibitors have been developed to overcome T20 resistance. For

example, T1249 is effective against some T20-resistant variants.[4]

Studies have investigated the presence of Enfuvirtide cross-reactive gp41 antibodies in

patients. The presence of these antibodies did not appear to negatively impact the efficacy or

safety of the drug.[9]

Experimental Protocols
The data presented in this guide are derived from several key in vitro assays. The general

workflows for these assays are described below.

HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1

envelope protein (effector cells) with target cells expressing CD4 and coreceptors.

Cell Preparation:

Effector cells (e.g., H9 cells chronically infected with HIV-1 or HEK293T cells transfected

to express HIV-1 Env) are labeled with a fluorescent dye like calcein-AM.

Target cells (e.g., MT-2 cells) are prepared.
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Incubation: Labeled effector cells and target cells are co-cultured in the presence of varying

concentrations of the test inhibitor.

Fusion Quantification: Cell fusion results in the transfer of the fluorescent dye from effector to

target cells, forming syncytia. The number and size of these syncytia are quantified using

fluorescence microscopy.

Data Analysis: The percent inhibition of cell-cell fusion is calculated, and the IC50 value is

determined.
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Caption: Workflow for an HIV-1 Env-mediated cell-cell fusion assay.

Pseudovirus Neutralization Assay
This assay measures the ability of an inhibitor to prevent infection of target cells by

pseudoviruses expressing the HIV-1 envelope protein.
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Pseudovirus Production: Pseudoviruses are generated, typically by co-transfecting HEK293T

cells with a plasmid encoding the HIV-1 Env protein and a plasmid for a viral backbone (e.g.,

an HIV-1 vector lacking the env gene and carrying a reporter gene like luciferase).

Incubation: The pseudoviruses are incubated with varying concentrations of the test inhibitor.

Infection: The virus-inhibitor mixture is added to target cells (e.g., TZM-bl cells, which

express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of

the HIV-1 LTR).

Reporter Gene Expression Measurement: After a set incubation period (e.g., 48 hours), the

cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.

Data Analysis: The reduction in reporter gene activity in the presence of the inhibitor is used

to calculate the percent neutralization and the IC50 value.

Conclusion
T20 (Enfuvirtide) was a landmark development in antiretroviral therapy as the first-in-class HIV

fusion inhibitor. However, its clinical utility is hampered by the emergence of drug resistance

and the need for twice-daily subcutaneous injections. Research has since focused on

developing next-generation fusion inhibitors with improved potency, broader cross-reactivity

against resistant strains, and more favorable pharmacokinetic profiles. Lipopeptides and other

modified versions of T20, such as LP-40, have demonstrated significantly enhanced anti-HIV-1

activity in preclinical studies. The continued exploration of the structure-activity relationships of

these peptides is crucial for the design of more robust and durable HIV entry inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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